2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 923098-86-6
VCID: VC7309246
InChI: InChI=1S/C20H18BrN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Molecular Formula: C20H18BrN3O4
Molecular Weight: 444.285

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

CAS No.: 923098-86-6

Cat. No.: VC7309246

Molecular Formula: C20H18BrN3O4

Molecular Weight: 444.285

* For research use only. Not for human or veterinary use.

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide - 923098-86-6

Specification

CAS No. 923098-86-6
Molecular Formula C20H18BrN3O4
Molecular Weight 444.285
IUPAC Name 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C20H18BrN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
Standard InChI Key GLMKZMTWYMHISA-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Introduction

Molecular Formula and Weight

  • Molecular Formula: C22H22BrN3O4C_{22}H_{22}BrN_3O_4

  • Molecular Weight: 472.34 g/mol .

Structural Features

The compound is characterized by:

  • A pyridazinone core with a 4-bromophenyl substituent at position 3.

  • An N-acetamide group linked to a 2,5-dimethoxyphenyl moiety.

  • The presence of multiple functional groups including bromine, methoxy, and amide, which contribute to its reactivity and potential biological activity.

Key Identifiers

  • IUPAC Name: N-(4-bromophenyl)-2-[5-[(3,5-dimethoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]acetamide .

  • SMILES Notation: CC1=NN(C(=O)C(=C1)CC2=CC(=CC(=C2)OC)OC)CC(=O)NC3=CC=C(C=C3)Br .

Synthesis

The compound can be synthesized through multi-step organic reactions involving:

  • Functionalization of the pyridazinone ring.

  • Bromination to introduce the bromophenyl group.

  • Coupling with a dimethoxyphenyl acetamide derivative.

Characterization Techniques

The structure is confirmed using:

  • NMR Spectroscopy: Proton (1H^1H) and Carbon (13C^13C) spectra for structural elucidation.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: For functional group identification (e.g., C=O stretching for amides).

  • X-ray Crystallography: For detailed three-dimensional structure determination .

Pharmacological Relevance

Compounds with pyridazinone scaffolds exhibit a broad spectrum of biological activities:

  • Anti-inflammatory properties through inhibition of enzymes such as 5-lipoxygenase (5-LOX) .

  • Anticancer potential due to interactions with specific receptors or DNA-binding capabilities .

Antimicrobial Activity

The presence of halogen (bromine) and methoxy groups enhances lipophilicity and membrane penetration, making it a candidate for antimicrobial studies .

Molecular Docking Studies

In silico studies suggest that the compound may bind effectively to active sites of enzymes or receptors, supporting its potential as a lead molecule for drug development .

Research Outlook

The compound's structural complexity and functional diversity make it an attractive candidate for further research in medicinal chemistry. Future studies could focus on:

  • Optimizing its pharmacokinetic properties through structural modifications.

  • Conducting in vivo studies to validate its therapeutic potential.

  • Exploring its role in multi-target drug design.

By leveraging advanced computational tools and experimental techniques, this compound holds promise for applications in drug discovery and development.

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